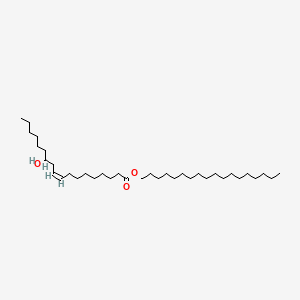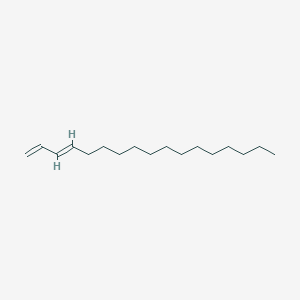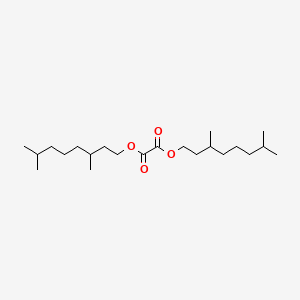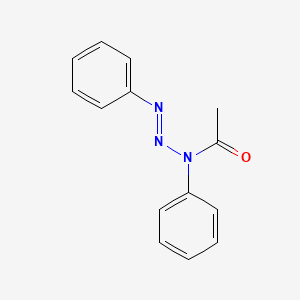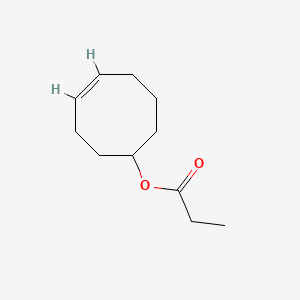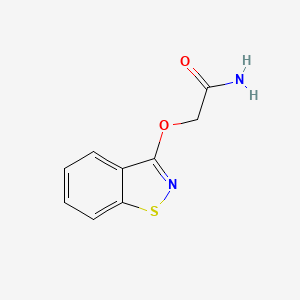
2-(1,2-Benzisothiazol-3-yloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2-Benzisothiazol-3-yloxy)acetamide is a compound that belongs to the class of benzisothiazole derivatives Benzisothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Benzisothiazol-3-yloxy)acetamide typically involves the reaction of 1,2-benzisothiazol-3-one sodium salt with chloroacetamides. The general synthetic route is as follows:
Starting Materials: 1,2-Benzisothiazol-3-one sodium salt and chloroacetamides.
Reaction Conditions: The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions.
Procedure: The 1,2-benzisothiazol-3-one sodium salt is dissolved in the solvent, and the chloroacetamide is added dropwise. The reaction mixture is then heated under reflux for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with a suitable solvent, and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-(1,2-Benzisothiazol-3-yloxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzisothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction can lead to different benzisothiazole derivatives.
科学的研究の応用
2-(1,2-Benzisothiazol-3-yloxy)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antimicrobial agent.
Agriculture: The compound has shown potential as an antifungal agent for protecting crops from fungal infections.
Materials Science: Benzisothiazole derivatives, including this compound, are used in the development of advanced materials such as polymers and coatings.
作用機序
The mechanism of action of 2-(1,2-Benzisothiazol-3-yloxy)acetamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their cellular processes. For example, it can inhibit enzyme activity, disrupt cell membrane integrity, and interfere with DNA replication .
類似化合物との比較
Similar Compounds
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(2,4-dimethylphenyl)pyrazol-5-yl)acetamide: This compound has similar structural features and exhibits antimicrobial activity.
2-Arylbenzothiazoles: These compounds share the benzisothiazole scaffold and have diverse biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
2-(1,2-Benzisothiazol-3-yloxy)acetamide is unique due to its specific substitution pattern and the presence of the acetamide group. This structural feature contributes to its distinct biological activities and makes it a valuable compound for various applications.
特性
CAS番号 |
94087-28-2 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC名 |
2-(1,2-benzothiazol-3-yloxy)acetamide |
InChI |
InChI=1S/C9H8N2O2S/c10-8(12)5-13-9-6-3-1-2-4-7(6)14-11-9/h1-4H,5H2,(H2,10,12) |
InChIキー |
RVOTWSQZXVMKPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NS2)OCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


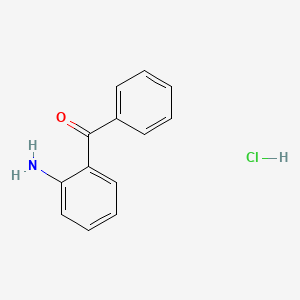
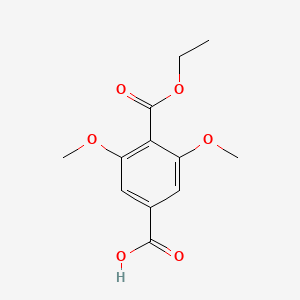
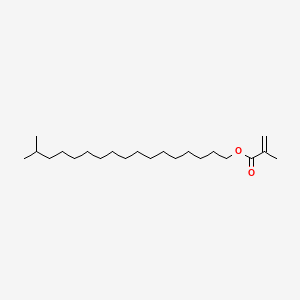
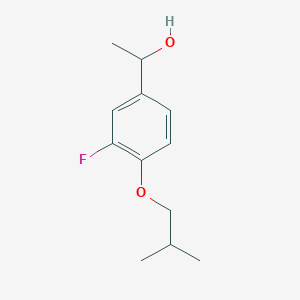
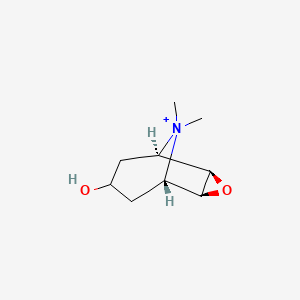
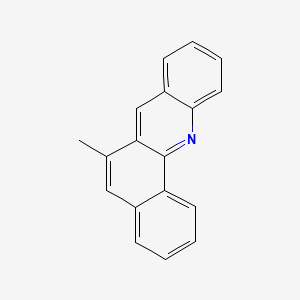

![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
